molecular formula C11H16N2O2 B3199306 2-(2-amino-5-methylphenoxy)-N,N-dimethylacetamide CAS No. 1016824-15-9

2-(2-amino-5-methylphenoxy)-N,N-dimethylacetamide

Cat. No. B3199306
CAS RN: 1016824-15-9
M. Wt: 208.26 g/mol
InChI Key: BAMDTUSMNSBAHT-UHFFFAOYSA-N
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Description

2-(2-amino-5-methylphenoxy)-N,N-dimethylacetamide, also known as AMP-DMA, is a synthetic organic compound containing an amide functional group. It is a colorless solid with a melting point of 142-144°C and a boiling point of 204-206°C. AMP-DMA is a versatile compound with a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of pharmaceuticals, as a stabilizer for enzymes, and as a reagent in organic synthesis. AMP-DMA has also been studied for its biochemical and physiological effects, and its potential for use in laboratory experiments.

Scientific Research Applications

Use in HPLC Grade Chemicals

This compound is listed under HPLC grade chemicals . High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. The compound could potentially be used as a standard or reagent in HPLC analysis.

Use in Fluorescence Measurements

The compound has been used in fluorescence measurements . Specifically, it was used to quantify free Ca2+ generated by the dissolution of the CaCO3 shell . This suggests that it could be used in various research applications that involve the measurement of calcium ions.

Use in Drug Delivery Systems

The compound has been mentioned in the context of drug delivery systems . Specifically, CaCO3-coated vesicles containing the compound were prepared, and the drug release properties were examined under various pH conditions . This suggests that it could be used in the development of targeted drug delivery systems, particularly for cancer therapies.

Use in Biomineralization

The compound has been used in the process of biomineralization . Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. In this context, the compound was used to induce the mineralization of CaCO3 on the surface of vesicles .

Use in the Synthesis of Novel Compounds

While not directly mentioned, the compound could potentially be used in the synthesis of novel compounds. For example, similar aminopyrimidine derivatives have been prepared from acyclic starting materials .

properties

IUPAC Name

2-(2-amino-5-methylphenoxy)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-4-5-9(12)10(6-8)15-7-11(14)13(2)3/h4-6H,7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMDTUSMNSBAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-amino-5-methylphenoxy)-N,N-dimethylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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